4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid Ethyl Ester
Overview
Description
4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid Ethyl Ester is a chemical compound with the molecular formula C19H26O6. It is used primarily in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes a phenylacetic acid ethyl ester group and a dicarboethoxy-propyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid Ethyl Ester typically involves the esterification of phenylacetic acid derivatives with ethyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction is usually carried out in large reactors with precise control over temperature and pressure to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the ester group into a carboxylic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 4-(2,2-Dicarboethoxy-propyl)benzoic acid.
Reduction: 4-(2,2-Dicarboethoxy-propyl)phenylmethanol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid Ethyl Ester is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: In the study of enzyme kinetics and protein-ligand interactions.
Medicine: As a potential lead compound in drug discovery and development.
Mechanism of Action
The mechanism of action of 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid Ethyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Phenylacetic Acid Ethyl Ester: Lacks the dicarboethoxy-propyl side chain.
4-(2,2-Dicarboethoxy-propyl)benzoic Acid: Similar structure but with a carboxylic acid group instead of an ester.
4-(2,2-Dicarboethoxy-propyl)phenylmethanol: Contains an alcohol group instead of an ester.
Uniqueness
4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid Ethyl Ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
diethyl 2-[[4-(2-ethoxy-2-oxoethyl)phenyl]methyl]-2-methylpropanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O6/c1-5-23-16(20)12-14-8-10-15(11-9-14)13-19(4,17(21)24-6-2)18(22)25-7-3/h8-11H,5-7,12-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAVVZYCFNHAQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)CC(C)(C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80440905 | |
Record name | 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid Ethyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80440905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223123-63-5 | |
Record name | 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid Ethyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80440905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.